molecular formula C22H24N2O3 B12789779 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole CAS No. 85523-01-9

6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole

Cat. No.: B12789779
CAS No.: 85523-01-9
M. Wt: 364.4 g/mol
InChI Key: OZRGDOYJXKAXRR-UHFFFAOYSA-N
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Description

6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core with diethoxy and diphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be achieved through a multicomponent reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is typically carried out under solvent-free conditions or in the presence of a suitable catalyst such as nano-eggshell/Ti(IV) or amorphous carbon-supported sulfonic acid (AC-SO3H) . The reaction conditions are mild, often performed at room temperature, and result in high yields of the desired product.

Chemical Reactions Analysis

6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be compared with other similar compounds, such as:

Properties

CAS No.

85523-01-9

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

6,6-diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole

InChI

InChI=1S/C22H24N2O3/c1-3-25-22(26-4-2)15-19(17-11-7-5-8-12-17)20-16-23-24(21(20)27-22)18-13-9-6-10-14-18/h5-14,16,19H,3-4,15H2,1-2H3

InChI Key

OZRGDOYJXKAXRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC(C2=C(O1)N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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